molecular formula C15H20ClNO3 B075784 Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride CAS No. 1454-53-1

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Cat. No. B075784
CAS RN: 1454-53-1
M. Wt: 297.78 g/mol
InChI Key: YPFMNHZRNXPYBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multistep reactions, starting from simple precursors. For instance, the preparation of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate was achieved through a nine-step reaction sequence starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate, including stages such as hydrogenation, protection, methylation, and oximation (Wang, Liu, Cao, & Wang, 2008). This example highlights the complexity and versatility in the synthesis routes for piperidine derivatives, which may be adapted for the synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by X-ray crystallography, NMR, and other spectroscopic techniques. These analyses provide valuable information on the compound's geometry, electron distribution, and intermolecular interactions. For instance, studies on similar compounds have elucidated their crystalline structure and have shown how molecules are linked by intermolecular hydrogen bonds to form a three-dimensional network (Wang, Liu, Cao, & Wang, 2008).

Scientific Research Applications

  • Synthesis of Complex Compounds : It's used as a starting material or intermediate in the synthesis of complex organic compounds. For instance, it's involved in the preparation of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, an intermediate in pharmaceutical synthesis, through a multi-step reaction starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate (Juxian Wang et al., 2008).

  • Stereochemical Studies : It plays a role in studying stereochemical aspects of reactions. Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds result in the formation of complex molecules, providing insights into stereochemical reactions (G. F. Vafina et al., 2003).

  • Key Intermediate in Pharmaceutical Synthesis : It serves as a key intermediate in synthesizing important pharmaceuticals. For example, a novel asymmetric synthesis approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is used for creating a potent protein kinase inhibitor (B. Hao et al., 2011).

  • Development of Catalytic Processes : In some studies, it's used in the development of new catalytic processes. For example, iodine-catalyzed synthesis of certain derivatives using ethyl 4-oxopiperidine-1-carboxylate demonstrates the development of metal-free catalytic processes (Hong Jiang et al., 2012).

  • Asymmetric Synthesis : It's instrumental in asymmetric synthesis processes, where enantiomerically pure compounds are produced. An example is the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to compounds with a chiral 3-benzylpiperidine backbone (Yaomin Wang et al., 2018).

Safety And Hazards

This compound is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/clothing/eye protection/face protection (P280) .

properties

IUPAC Name

ethyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFMNHZRNXPYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

CAS RN

1454-53-1
Record name 3-Piperidinecarboxylic acid, 4-oxo-1-(phenylmethyl)-, ethyl ester, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
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Record name 1454-53-1
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Record name Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Clerc, I Matarazzo, P Rüedi - Helvetica Chimica Acta, 2009 - Wiley Online Library
… of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (1a · HCl; 1.01 g, 3.4 mmol) and anh. Na2CO3 (540 mg, 5.1 mmol) in MeOH (50 ml), NaBH4 (60 mg, 1.7 mmol) was …
Number of citations: 11 onlinelibrary.wiley.com
M Solymár, E Forró, F Fülöp - Tetrahedron: Asymmetry, 2004 - Elsevier
… Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride 18 1 (2.5 g, 8.40 mmol) was hydrogenated in the presence of 10% Pd/C catalyst at atmospheric pressure in abs EtOH (250 …
Number of citations: 19 www.sciencedirect.com
D Zhang, Y Yan, G Jin, B Liu, X Ma, D Han… - Archiv der …, 2018 - Wiley Online Library
… N-Debenzylation of commercially available ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with the hydrogen gas in the catalyst of Pd/C in 95% ethanol for 6 h gave rise to …
Number of citations: 11 onlinelibrary.wiley.com
T Jing, X Miao, F Jiang, M Guo, L Xing, J Zhang… - Bioorganic & Medicinal …, 2018 - Elsevier
… As shown in Scheme 1, commercially available material ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride was hydrogenated under palladium-carbon catalysis in 95% …
Number of citations: 22 www.sciencedirect.com

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